
Cis-5-(2-chlorophenyl)-3-methyl-4,5-dihydroisoxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-5-(2-chlorophenyl)-3-methyl-4,5-dihydroisoxazole-4-carbonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of isoxazoles, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cis-5-(2-chlorophenyl)-3-methyl-4,5-dihydroisoxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with methyl acrylate in the presence of a base, followed by cyclization using a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to handle the increased volume of reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
Cis-5-(2-chlorophenyl)-3-methyl-4,5-dihydroisoxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Cis-5-(2-chlorophenyl)-3-methyl-4,5-dihydroisoxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism by which Cis-5-(2-chlorophenyl)-3-methyl-4,5-dihydroisoxazole-4-carbonitrile exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cis-5-(2-methylphenyl)-3-methyl-4,5-dihydroisoxazole-4-carbonitrile
- Cis-5-(2-methoxyphenyl)-3-methyl-4,5-dihydroisoxazole-4-carbonitrile
Uniqueness
Cis-5-(2-chlorophenyl)-3-methyl-4,5-dihydroisoxazole-4-carbonitrile is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C11H9ClN2O |
|---|---|
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
(4R,5R)-5-(2-chlorophenyl)-3-methyl-4,5-dihydro-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C11H9ClN2O/c1-7-9(6-13)11(15-14-7)8-4-2-3-5-10(8)12/h2-5,9,11H,1H3/t9-,11-/m0/s1 |
Clé InChI |
DKQHMGMMLCZRHX-ONGXEEELSA-N |
SMILES isomérique |
CC1=NO[C@H]([C@H]1C#N)C2=CC=CC=C2Cl |
SMILES canonique |
CC1=NOC(C1C#N)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)

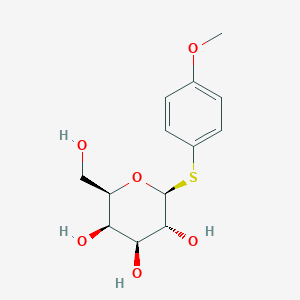
![5-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B12873202.png)

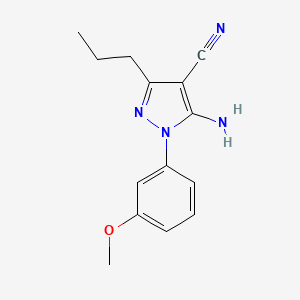
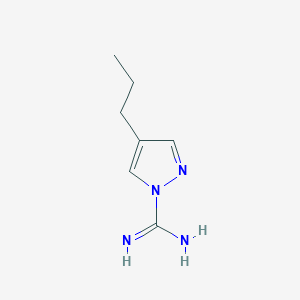
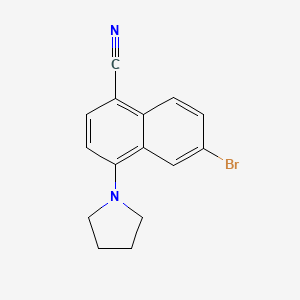
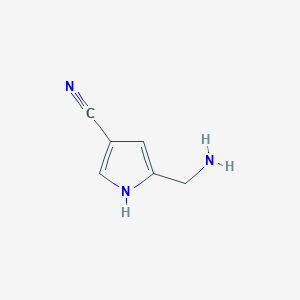
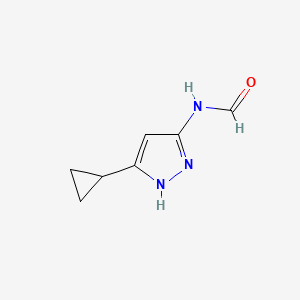

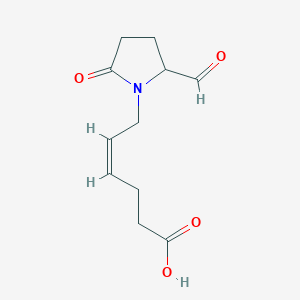
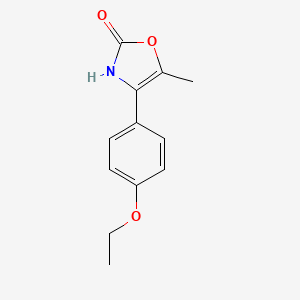
![1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12873275.png)
